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Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of ODM-204 with

alternative androgen receptor (AR) pathway inhibitors. The data presented is collated from

publicly available preclinical studies to facilitate independent verification and inform future

research directions.

Data Presentation
The following tables summarize the key preclinical quantitative data for ODM-204 and its

comparators: enzalutamide, darolutamide, and abiraterone. These drugs represent different

mechanisms of action within the androgen signaling pathway, providing a comprehensive

comparative landscape.

Table 1: In Vitro Potency and Cellular Activity
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Compound Target Assay Value Cell Line

ODM-204
Androgen

Receptor (AR)

Binding Affinity

(Ki)
47 nM

Rat Prostate

Cytosol

CYP17A1 Inhibition (IC50) 22 nM
Human Testicular

Microsomes

Cell Proliferation Inhibition (IC50) 170 nM LNCaP

Cell Proliferation Inhibition (IC50) 280 nM VCaP

Enzalutamide
Androgen

Receptor (AR)

Binding Affinity

(Ki)
86 nM[1] -

Cell Proliferation Inhibition (IC50) ~5.6 µM[2] LNCaP

Cell Proliferation Inhibition (IC50) - VCaP

Darolutamide
Androgen

Receptor (AR)

Binding Affinity

(Ki)
11 nM[1] -

Cell Proliferation Inhibition (IC50) 5,260 nM[3] LNCaP

Cell Proliferation Inhibition (IC50) 410 nM[3] VCaP

Abiraterone
CYP17A1 (17α-

hydroxylase)
Inhibition (IC50) 2.9 nM[4][5] -

CYP17A1

(17,20-lyase)
Inhibition (IC50) 4 nM[4][5] -

Cell Proliferation Inhibition (IC50) - LNCaP

Cell Proliferation Inhibition (IC50) >10 µM VCaP

Table 2: In Vivo Efficacy in VCaP Xenograft Models
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Compound Dosing Tumor Growth Inhibition

ODM-204 50 mg/kg/day (oral) 66%

Enzalutamide 10 mg/kg/day (oral gavage)
Significant reduction in tumor

growth[6]

Darolutamide 100 mg/kg (twice daily)
No significant antitumor

efficacy at this dose[7]

Abiraterone -
Data not readily available in a

comparable format

Note: Direct comparison of in vivo efficacy is challenging due to variations in experimental

designs across different studies. The data presented reflects the reported outcomes in the

respective publications.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These

protocols are based on standard practices in the field and information extracted from the

referenced literature.

1. Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound to the androgen receptor.

Methodology:

Receptor Source: Cytosolic lysates from the ventral prostates of castrated rats are

prepared.

Radioligand: A radiolabeled androgen, typically [3H]-R1881 (methyltrienolone), is used as

the tracer.

Competition: A fixed concentration of the radioligand is incubated with the receptor

preparation in the presence of increasing concentrations of the unlabeled test compound.
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Separation: Bound and free radioligand are separated using methods like hydroxylapatite

(HAP) slurry[8] or scintillation proximity assay (SPA)[9].

Detection: The amount of bound radioactivity is measured using a scintillation counter.

Data Analysis: The IC50 value (the concentration of the test compound that displaces 50%

of the radioligand) is determined by non-linear regression analysis of the competition

curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. CYP17A1 Inhibition Assay

Objective: To measure the inhibitory potency (IC50) of a compound against the 17α-

hydroxylase and 17,20-lyase activities of the CYP17A1 enzyme.

Methodology:

Enzyme Source: Human testicular microsomes or recombinant human CYP17A1

expressed in a suitable cell line are used.

Substrate: Radiolabeled pregnenolone or progesterone is used as the substrate.

Incubation: The enzyme is incubated with the substrate and NADPH in the presence of

varying concentrations of the test compound.

Extraction: Steroids are extracted from the reaction mixture using an organic solvent.

Separation and Detection: The substrate and its hydroxylated and/or cleaved products are

separated by thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC). The amount of each product is quantified by radioactivity measurement.

Data Analysis: The percentage of inhibition at each concentration of the test compound is

calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

3. Cell Proliferation Assay (MTT/WST-1)

Objective: To assess the effect of a compound on the proliferation of prostate cancer cell

lines.
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Methodology:

Cell Culture: Androgen-sensitive (LNCaP) or castration-resistant (VCaP) prostate cancer

cells are seeded in 96-well plates and allowed to attach.

Treatment: Cells are treated with a range of concentrations of the test compound in a

suitable growth medium, often supplemented with a synthetic androgen like R1881 to

stimulate proliferation.

Incubation: The cells are incubated for a defined period (e.g., 4-6 days).

Reagent Addition: A tetrazolium salt solution (MTT or WST-1) is added to each well.

Metabolically active cells reduce the tetrazolium salt into a colored formazan product.

Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a detergent

solution) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the colored solution is measured using a

microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for

WST-1).

Data Analysis: The absorbance values are proportional to the number of viable cells. The

IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is

calculated from the dose-response curve.

4. VCaP Xenograft Model in Mice

Objective: To evaluate the in vivo antitumor efficacy of a compound in a castration-resistant

prostate cancer model.

Methodology:

Cell Implantation: VCaP cells are mixed with Matrigel and subcutaneously injected into the

flank of male immunodeficient mice (e.g., SCID or nude mice)[10].

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Castration: To mimic castration-resistant conditions, the mice are surgically castrated.
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Treatment: Once tumors start to regrow after castration, mice are randomized into

treatment and control groups. The test compound is administered orally or via another

appropriate route at a specified dose and schedule.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or after a specified duration. Tumors are then excised and weighed.

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume

or weight in the treated group to the control group.

Mandatory Visualization
The following diagrams illustrate key aspects of ODM-204's mechanism and preclinical

evaluation.
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In Vitro Cell Proliferation Assay Workflow

1. Seed Prostate Cancer Cells
(LNCaP or VCaP) in 96-well plates

2. Treat cells with varying
concentrations of ODM-204

3. Incubate for 4-6 days

4. Add MTT or WST-1 reagent

5. Incubate for 2-4 hours

6. Measure absorbance

7. Calculate IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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